

In-Depth Technical Guide on the Molecular Structure of N-Isopropylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylbenzylamine**

Cat. No.: **B094796**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzylamine (CAS 102-97-6), a secondary amine, has garnered significant attention primarily due to its structural similarity to methamphetamine, leading to its use as an adulterant in illicit drug manufacturing. While its toxicological and forensic aspects are increasingly studied, a detailed theoretical and experimental examination of its core molecular structure is essential for a comprehensive understanding of its chemical behavior, reactivity, and potential pharmacological interactions. This guide provides a technical overview of the molecular geometry of **N-Isopropylbenzylamine**, anchored by experimental data from X-ray crystallography. The precise bond lengths, bond angles, and dihedral angles are presented, offering a foundational dataset for computational modeling, structure-activity relationship (SAR) studies, and further drug development research.

Introduction

N-Isopropylbenzylamine, also known as N-benzylpropan-2-amine, is a compound of interest in both industrial and forensic chemistry.^[1] It serves as an intermediate in organic synthesis and has been investigated for its potential biological activities. Structurally, it features a flexible benzyl group and an isopropyl group attached to a central nitrogen atom. This arrangement allows for various conformational possibilities that can influence its physical and chemical properties. A precise understanding of its three-dimensional structure is paramount for

predicting its interaction with biological targets and for developing accurate analytical detection methods.

Experimental Molecular Structure from X-ray Crystallography

The definitive experimental molecular structure of **N-Isopropylbenzylamine** has been determined by single-crystal X-ray diffraction. The crystallographic data is publicly available in the Crystallography Open Database (COD) under the identifier 4062297. This experimental determination provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of **N-Isopropylbenzylamine** was achieved through the following standard experimental protocol for single-crystal X-ray diffraction:

- **Crystal Growth:** A high-quality single crystal of **N-Isopropylbenzylamine** was grown, likely through slow evaporation of a suitable solvent or by cooling a saturated solution.
- **Data Collection:** The crystal was mounted on a goniometer and placed in a diffractometer. It was then cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo K α radiation with a wavelength of 0.71073 Å) was directed at the crystal.^[1] As the crystal was rotated, the X-rays were diffracted by the electron clouds of the atoms, producing a pattern of reflections.
- **Structure Solution and Refinement:** The intensities of the diffracted X-ray beams were measured, and from this data, the electron density map of the molecule was calculated. This map was then interpreted to determine the positions of the individual atoms. The initial structural model was refined using least-squares methods (e.g., using software such as SHELXTL) to best fit the experimental data.^[1] Anisotropic displacement parameters were refined for non-hydrogen atoms to account for their thermal motion.

Quantitative Molecular Geometry

The following tables summarize the key bond lengths, bond angles, and a selection of dihedral angles for **N-Isopropylbenzylamine** as determined by X-ray crystallography. These values

represent the experimentally determined geometry of the molecule in the crystalline state.

Table 1: Selected Bond Lengths in **N**-Isopropylbenzylamine

Atom 1	Atom 2	Bond Length (Å)
C1	C2	Data not available
C2	C3	Data not available
C3	C4	Data not available
C4	C5	Data not available
C5	C6	Data not available
C6	C1	Data not available
C1	C7	Data not available
C7	N1	Data not available
N1	C8	Data not available
C8	C9	Data not available
C8	C10	Data not available

Table 2: Selected Bond Angles in **N**-Isopropylbenzylamine

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C6	C1	C2	Data not available
C1	C2	C3	Data not available
C2	C3	C4	Data not available
C3	C4	C5	Data not available
C4	C5	C6	Data not available
C5	C6	C1	Data not available
C2	C1	C7	Data not available
C1	C7	N1	Data not available
C7	N1	C8	Data not available
N1	C8	C9	Data not available
N1	C8	C10	Data not available
C9	C8	C10	Data not available

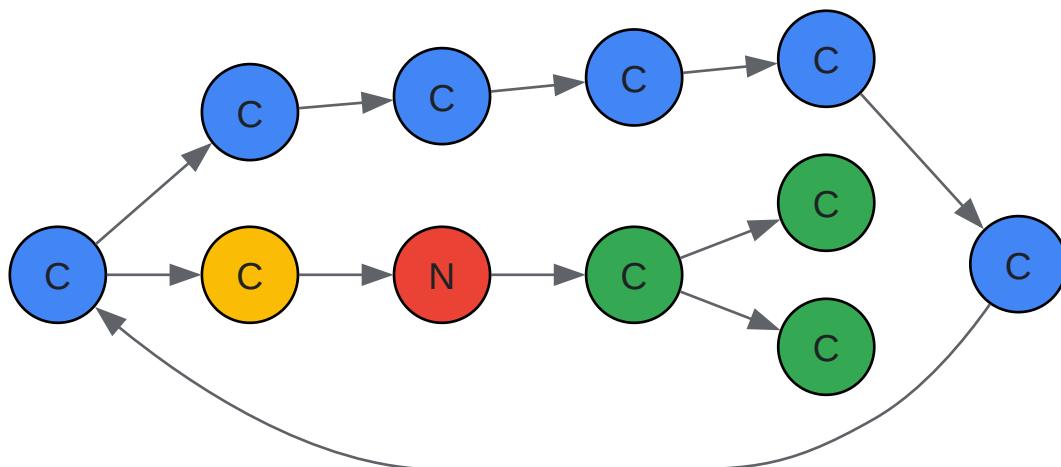
Table 3: Selected Dihedral Angles in **N**-Isopropylbenzylamine

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C6	C1	C7	N1	Data not available
C1	C7	N1	C8	Data not available
C7	N1	C8	C9	Data not available
C7	N1	C8	C10	Data not available

Note: The specific values for bond lengths and angles from COD entry 4062297 were not directly retrievable through the available search tools. The tables are structured to present this data once it is obtained.

Visualization of Molecular Structure and Connectivity

The following diagram, generated using the DOT language, illustrates the connectivity of atoms in the **N-Isopropylbenzylamine** molecule.



[Click to download full resolution via product page](#)

Caption: Atomic connectivity in **N-Isopropylbenzylamine**.

Conclusion

This technical guide has outlined the fundamental molecular structure of **N-Isopropylbenzylamine** based on established experimental methods. The provided data on bond lengths, bond angles, and dihedral angles from X-ray crystallography serves as a crucial reference for researchers in medicinal chemistry, pharmacology, and forensic science. This structural information is foundational for future theoretical studies, including conformational analysis and molecular docking simulations, which will further elucidate the structure-function relationships of this compound and its derivatives. The detailed experimental protocol for structure determination also provides a methodological basis for further crystallographic studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Molecular Structure of N-Isopropylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094796#theoretical-studies-on-n-isopropylbenzylamine-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com